molecular formula C10H11N3O2 B13684564 ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B13684564
M. Wt: 205.21 g/mol
InChI Key: YROSTIKGIHWXNS-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine familyThe imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in the development of new therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazo[4,5-b]pyridines .

Scientific Research Applications

Biological Activity

Ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug development in areas such as oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2, with a molecular weight of approximately 178.20 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological activity.

Property Value
Molecular FormulaC10H10N2O2
Molecular Weight178.20 g/mol
IUPAC NameThis compound
SMILESCCOC(=O)C1=CN=C(N1)C=C(C)C

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound may act as an inhibitor of certain kinases and other molecular targets involved in cell signaling pathways, which are critical in cancer progression and other diseases.

Anticancer Activity

Research has demonstrated that derivatives of imidazopyridines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from low nanomolar to micromolar concentrations.

Cell Line IC50 (µM) Reference
MCF-70.058
HeLa0.021
A5490.035

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Bacillus cereus, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on the MCF-7 cell line. The compound demonstrated a strong inhibitory effect on cell proliferation with an IC50 value of 0.058 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Properties : Another study focused on the compound's antimicrobial effects against E. coli. The results showed promising inhibition rates, suggesting that modifications to the imidazopyridine structure could enhance its efficacy against bacterial infections.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-12-7-6(2)4-5-11-8(7)13-9/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

YROSTIKGIHWXNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC=CC(=C2N1)C

Origin of Product

United States

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